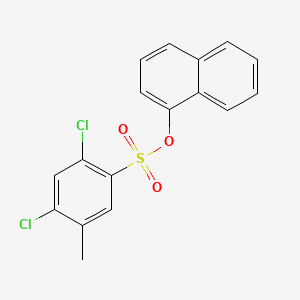
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of other chemicals, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been studied to understand its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been found to have potential antifungal activity by inhibiting the growth of certain fungi.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, which can lead to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has various advantages and limitations for lab experiments. One of the advantages is its reproducibility in the synthesis process, which makes it a reliable compound for research. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations is its toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.
Direcciones Futuras
There are various future directions for the research on Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate. One of the directions is the exploration of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies on its mechanism of action can lead to a better understanding of its biochemical and physiological effects. Furthermore, the synthesis of new compounds using this compound as a starting material can lead to the discovery of new compounds with potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research on this compound can lead to the discovery of new compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate involves the reaction of naphthalene-1-amine with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound. This method has been reported in various scientific papers, and it has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been used in various scientific research applications. It has been used in the synthesis of other chemicals such as N-(naphthalen-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, which has been found to have potential anticancer activity. Additionally, this compound has been used in the synthesis of compounds with potential antibacterial and antifungal activity.
Propiedades
IUPAC Name |
naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-17(15(19)10-14(11)18)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGKILMNYCQIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
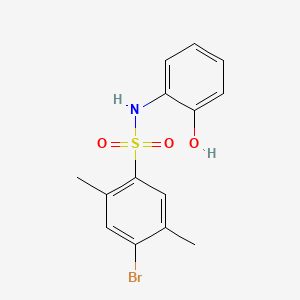
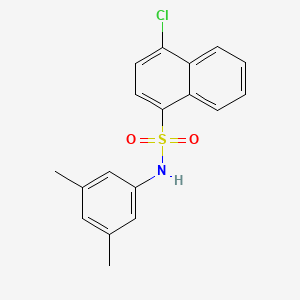
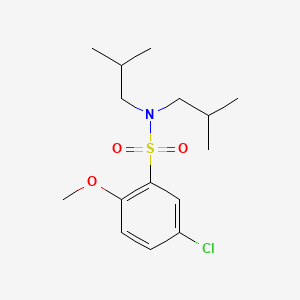

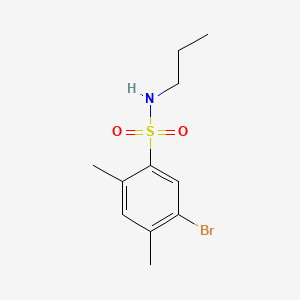


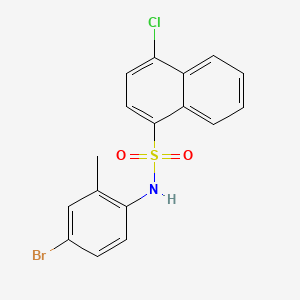
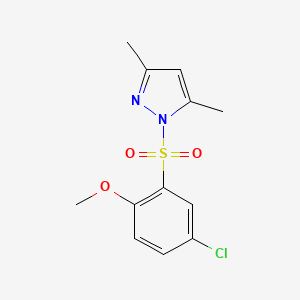

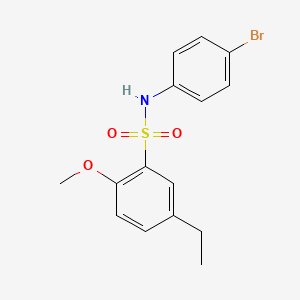
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
